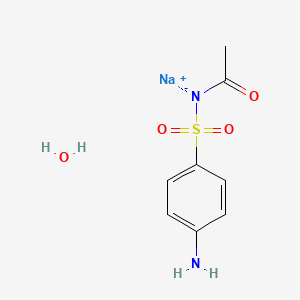

Sulfacetamide Sodium

Descripción

This compound is the sodium salt form of sulfacetamide, a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and is indicated for acne and inflammation.

See also: Sulfacetamide (has active moiety); Prednisolone acetate; this compound (component of); Fluorometholone; this compound (component of) ... View More ...

Propiedades

IUPAC Name |

sodium;acetyl-(4-aminophenyl)sulfonylazanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCDKJZZFOUARO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211129 | |

| Record name | Sulfacetamide sodium [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6209-17-2, 127-56-0 | |

| Record name | Sulfacetamide sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006209172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfacetamide sodium [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfacetamide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfacetamide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACETAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRT660KJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfacetamide Sodium: A Deep Dive into its Mechanism of Action on Dihydropteroate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacetamide (B1682645) sodium, a member of the sulfonamide class of antibiotics, has been a stalwart in the fight against bacterial infections for decades. Its efficacy lies in its targeted disruption of a crucial metabolic pathway in bacteria: the synthesis of folic acid. This technical guide provides an in-depth exploration of the molecular mechanism by which sulfacetamide sodium inhibits dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. We will delve into the quantitative kinetics of this inhibition, detail the experimental protocols used to elucidate this mechanism, and explore the genetic basis of bacterial resistance.

The Folate Biosynthesis Pathway: A Prime Antibacterial Target

Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment. They must synthesize it de novo through a series of enzymatic reactions. Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. Consequently, the folate biosynthesis pathway represents an ideal target for selective antibacterial chemotherapy.

The central enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a critical step, and its inhibition effectively halts the production of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are arrested.

Caption: Bacterial Folate Biosynthesis Pathway and Inhibition by this compound.

Mechanism of Action: Competitive Inhibition

This compound exerts its antibacterial effect through competitive inhibition of dihydropteroate synthase. Its molecular structure closely mimics that of the enzyme's natural substrate, PABA. This structural analogy allows this compound to bind to the active site of DHPS, thereby preventing the binding of PABA and halting the synthesis of dihydropteroate. This mode of action is highly selective for bacteria, as mammalian cells do not synthesize their own folate and therefore lack the DHPS enzyme.

The binding of sulfacetamide to the DHPS active site is a reversible process. The degree of inhibition is dependent on the relative concentrations of sulfacetamide and PABA. An increase in the concentration of PABA can overcome the inhibitory effect of sulfacetamide, a classic characteristic of competitive inhibition.

Caption: Competitive Inhibition of DHPS by this compound.

Quantitative Data: Inhibition Kinetics

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| Sulfacetamide | Arabidopsis thaliana DHPS | 9.5 | Not Reported | |

| Sulfacetamide | Not Specified | 9.6 | Not Reported | N/A |

| Sulfanilamide | Arabidopsis thaliana DHPS | 18.6 | Not Reported | N/A |

| Sulfadiazine | Arabidopsis thaliana DHPS | 4.2 | Not Reported | N/A |

Experimental Protocols: DHPS Inhibition Assay

The inhibitory activity of this compound on DHPS can be determined using a continuous spectrophotometric assay. This method couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant DHPS from the bacterial species of interest

-

Recombinant DHFR (coupling enzyme)

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

This compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

-

Prepare a reaction mixture containing DHPS, DHFR, and NADPH in the assay buffer.

-

Prepare a substrate mixture containing PABA and DHPPP in the assay buffer.

-

-

Assay Execution:

-

Add a fixed volume of the this compound dilutions (or buffer for the control) to the wells of the microplate.

-

Add the reaction mixture to all wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the substrate mixture to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Caption: Experimental Workflow for DHPS Inhibition Assay.

Resistance Mechanisms

The clinical utility of sulfonamides, including this compound, has been challenged by the emergence of bacterial resistance. The primary mechanism of resistance is the acquisition of mutations in the folP gene, which encodes for DHPS. These mutations typically occur in the active site of the enzyme, leading to a decreased binding affinity for sulfonamides while maintaining a sufficient affinity for the natural substrate, PABA.

Commonly observed resistance mutations have been identified in various bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria meningitidis. These mutations often involve amino acid substitutions in flexible loops that form the PABA-binding pocket. For example, in S. aureus, mutations at positions such as Phe17, Ser18, and Thr51 have been shown to confer resistance to sulfonamides.

A second mechanism of resistance involves the horizontal gene transfer of alternative sul genes. These genes encode for highly resistant variants of DHPS that are not effectively inhibited by sulfonamides.

Conclusion

This compound remains a valuable therapeutic agent due to its well-defined mechanism of action as a competitive inhibitor of dihydropteroate synthase. Its ability to selectively target a crucial bacterial metabolic pathway underscores the principles of effective antimicrobial drug design. A thorough understanding of its interaction with DHPS, the kinetics of this inhibition, and the molecular basis of resistance is essential for the continued development of novel antimicrobial strategies to combat the ever-evolving challenge of bacterial infections. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in this critical endeavor.

An In-depth Technical Guide to the Chemical Properties and Structure of Sulfacetamide Sodium for Research Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of sulfacetamide (B1682645) sodium. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways.

Chemical and Physical Properties

Sulfacetamide sodium is a sulfonamide antibiotic widely used in pharmaceutical formulations, particularly for ophthalmic and topical applications.[1][2] It exists in both anhydrous and monohydrate forms.[1][3] The compound is a white or yellowish-white crystalline powder.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₈H₉N₂NaO₃S (Anhydrous)[3] C₈H₁₁N₂NaO₄S (Monohydrate)[1] | The monohydrate is the more common form.[1] |

| Molecular Weight | 236.23 g/mol (Anhydrous)[3][6] 254.24 g/mol (Monohydrate)[1] | |

| Melting Point | 182-184 °C (for Sulfacetamide)[7] ~257 °C (for Sodium Salt)[8][9] | The free acid (sulfacetamide) has a lower melting point. The sodium salt's melting point can vary. |

| Solubility | Water: Freely soluble[4][10] Ethanol: Slightly soluble[10] Ether: Practically insoluble[10] Chloroform: Insoluble[4][11] Acetone: Slightly soluble[12] DMSO: ~15-19 mg/mL[13][14] DMF: ~20 mg/mL[13] PBS (pH 7.2): ~5 mg/mL[13] | High water solubility is crucial for its use in ophthalmic solutions.[4] |

| pKa | pKa₁ (amino group): 1.8[15] pKa₂ (sulfonamide group): 5.4[15] | The sulfonamide group's pKa is physiologically relevant. |

| UV-Vis λmax | ~258 nm in water[16][17] 271 nm in 0.1M HCl[15] 256 nm in 0.1M NaOH[15] | The absorption maximum varies with the solvent and pH. |

Molecular Structure

The chemical structure of this compound consists of a sulfanilamide (B372717) core acylated on the sulfonamide nitrogen. The IUPAC name is sodium;acetyl-(4-aminophenyl)sulfonylazanide.[1]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][18] It mimics the structure of para-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria.[18][19] By binding to the active site of DHPS, this compound blocks the conversion of PABA to dihydropteroate, a precursor to folic acid.[18] This disruption of the folic acid pathway inhibits the synthesis of nucleotides, which are essential for DNA replication and bacterial proliferation.[18][20] As humans obtain folic acid from their diet, this pathway is absent in human cells, leading to the selective antibacterial action of sulfonamides.[20]

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound via Ultrasonic Irradiation

This method offers an eco-friendly and time-efficient alternative to traditional reflux methods.[21][22]

Methodology:

-

Prepare a solution of 0.1 mol of sulfanilamide (17.2 g) in an aqueous sodium hydroxide (B78521) solution (20% w/w, 14 ml).[22]

-

Subject the mixture to ultrasonic irradiation at room temperature for 15 minutes to facilitate dissolution.[22]

-

Simultaneously add an aqueous solution of NaOH (30%, 12 ml) and acetic anhydride (B1165640) (18 ml) to the reaction mixture under continuous ultrasonic irradiation.[22]

-

Continue irradiation for an additional 25 minutes.[22]

-

Finally, add a further 24 ml of 30% aqueous NaOH solution and continue ultrasonic irradiation until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (approximately 5 minutes).[22]

-

Pour the reaction mixture over crushed ice and acidify with hydrochloric acid (HCl) to a pH of 8.0.[22]

-

The resulting this compound can be filtered, and the filtrate evaporated to the point of crystallization.[22]

References

- 1. This compound | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.mdedge.com [cdn.mdedge.com]

- 3. Sodium Sulfacetamide | C8H9N2NaO3S | CID 4022878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 6209-17-2 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 127-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound Raw Material, API Sodium Sulfacetamide CAS 6209-17-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. This compound | CAS#:6209-17-2 | Chemsrc [chemsrc.com]

- 12. This compound CAS#: 127-56-0 [m.chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Sulfacetamide [drugfuture.com]

- 16. [PDF] Direct Determination of this compound by Derivative UV Spectrophotometry | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. Sodium Sulfacetamide: Package Insert / Prescribing Info [drugs.com]

- 20. What is this compound used for? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Sulfacetamide Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of sulfacetamide (B1682645) sodium, a widely used sulfonamide antibiotic. The following sections detail its characteristics as determined by Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering valuable data and methodologies for researchers and professionals in the field of drug development and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of sulfacetamide sodium, relying on its absorption of ultraviolet light by chromophoric groups within the molecule.

Data Presentation: UV-Vis Absorption Properties

| Parameter | Value | Conditions |

| λmax | ~258 nm | In distilled water[1][2] |

| λmax | 271 nm | In acetate (B1210297) buffer (pH 4.0)[2] |

| Molar Absorptivity (ε) | ~14,900 L·mol⁻¹·cm⁻¹ | At 258 nm in distilled water[1][2] |

| Linearity Range | 0.55 - 25.4 µg/mL | In distilled water[1][2] |

Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy

This protocol outlines the steps for the quantitative determination of this compound in a pure form.

1. Instrumentation:

-

A calibrated double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-160) should be used.[3]

-

Matched 1-cm quartz cells are required for accurate measurements.[3]

2. Reagents and Solutions:

-

Solvent: Distilled water or an appropriate buffer solution (e.g., 0.2 M acetate buffer for pH 4.0).

-

Standard Stock Solution (e.g., 100 ppm): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the sample (e.g., 1-25 µg/mL).

3. Measurement Procedure:

-

Set the spectrophotometer to scan the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each working standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample solution (prepared in the same solvent and diluted to fall within the calibration range) at the λmax.

-

Determine the concentration of the unknown sample from the calibration curve.

Visualization: UV-Vis Analysis Workflow

Caption: Workflow for quantitative analysis of this compound using UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the main IR absorption bands for this compound, typically obtained using a KBr pellet.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3472 | Amine (NH) | N-H Stretch |

| 3381 | Amine (NH) | N-H Stretch |

| 1685 | Acetyl (C=O) | C=O Stretch |

| 1640 | Amine (NH₂) | N-H Bend |

| 1596, 1505, 1469, 1417 | Aromatic Ring | C=C Stretch |

| 1322 | Sulfonyl (SO₂) | Asymmetric SO₂ Stretch |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

1. Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer.

2. Reagents:

-

Potassium bromide (KBr), IR grade, thoroughly dried.

-

This compound sample, finely powdered.

3. Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion.

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

4. Measurement Procedure:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands.

Visualization: FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis of this compound using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the this compound molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following data are representative chemical shifts for sulfacetamide, the parent compound of this compound, typically observed in DMSO-d₆. The sodium salt will exhibit similar shifts, although minor variations may occur.

¹H NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.28 | Singlet | -SO₂NH- |

| ~7.50 - 7.70 | Multiplet | Aromatic Protons (ortho to -SO₂-) |

| ~6.50 - 6.70 | Multiplet | Aromatic Protons (ortho to -NH₂) |

| ~5.95 | Singlet | -NH₂ |

| ~2.07 | Singlet | -COCH₃ |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.4 | C=O (Acetyl) |

| ~150 - 155 | Aromatic C-NH₂ |

| ~125 - 130 | Aromatic C-SO₂- |

| ~120 - 125 | Aromatic CH (ortho to -SO₂-) |

| ~112 - 118 | Aromatic CH (ortho to -NH₂) |

| ~24.5 | -COCH₃ |

Experimental Protocol: NMR Spectroscopy

1. Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

2. Reagents and Materials:

-

Deuterated solvent (e.g., DMSO-d₆).

-

NMR tubes.

-

Internal standard (e.g., Tetramethylsilane - TMS).

3. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of the deuterated solvent directly in the NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

If an internal standard is not included in the solvent, add a small amount of TMS.

4. Measurement Procedure:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Visualization: General Spectroscopic Analysis Relationship

Caption: Interrelation of spectroscopic techniques for the comprehensive analysis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of Sulfacetamide Sodium Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sulfacetamide (B1682645) sodium powder. The information herein is curated for professionals in research and drug development, presenting quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of this active pharmaceutical ingredient (API).

Core Physical and Chemical Properties

Sulfacetamide sodium, the sodium salt of sulfacetamide, is a sulfonamide antibiotic.[1] It is commonly obtained as a monohydrate, which is a white, odorless, crystalline powder with a slightly bitter taste.[1][2] The anhydrous form also exists. This section summarizes its key physicochemical parameters.

Data Summary

The following table consolidates the quantitative physical and chemical data for this compound. Note that values can vary slightly between anhydrous and monohydrate forms.

| Property | Value | Form |

| Appearance | White or yellowish-white, crystalline powder.[2][3] | Monohydrate |

| Molecular Formula | C₈H₉N₂NaO₃S | Anhydrous[4] |

| C₈H₁₁N₂NaO₄S or C₈H₉N₂NaO₃S·H₂O | Monohydrate[2][5][6] | |

| Molecular Weight | 236.22 g/mol | Anhydrous[7][8] |

| 254.24 g/mol | Monohydrate[5][9] | |

| Melting Point | 206-209 °C[1] | Not Specified |

| 257 °C[7][10] | Not Specified | |

| pKa | pKa1 (amino group): 1.8 | Not Specified |

| pKa2 (sulfonamide group): 5.4 (at 25°C)[11] | Not Specified | |

| pH of Solution | 8.0 - 9.5[1][6] | Not Specified |

| Solubility | ||

| Water | Freely soluble (1:2.5); 50 mg/mL.[2][9] | Monohydrate |

| Ethanol | Slightly soluble.[1] | Monohydrate |

| Acetone | Sparingly soluble.[11] | Monohydrate |

| Chloroform | Practically insoluble / Insoluble.[2][12] | Monohydrate |

| Ether | Practically insoluble / Insoluble.[1][2] | Monohydrate |

| Benzene | Insoluble.[2][12] | Monohydrate |

| DMSO | 15 mg/mL; 50 mg/mL.[7][9] | Not Specified |

| PBS (pH 7.2) | 5 mg/mL.[7] | Not Specified |

Experimental Protocols

This section details the generalized experimental methodologies for determining the key physical properties of a pharmaceutical powder like this compound.

2.1 Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small quantity of the dry this compound powder is finely crushed.[13]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which contains a heating bath (e.g., liquid paraffin (B1166041) or silicone oil).[13]

-

Heating: The bath is heated gently, and the temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[13]

-

Observation and Recording: The temperature at which the substance first begins to melt (T1) and the temperature at which the substance is completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[13]

2.2 pKa Determination (LC-PDA Method)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For sulfacetamide, two pKa values are relevant due to its amphoteric nature. While various methods exist, modern techniques like Liquid Chromatography with Photodiode Array (LC-PDA) detection are effective for sulfonamides.[14][15]

Methodology:

-

Solution Preparation: Standard solutions of this compound are prepared in a series of aqueous buffers with different, precisely known pH values. The mobile phase for the LC system is also prepared, often a mixture of an organic solvent (like acetonitrile) and water.[14][16]

-

Chromatographic Separation: Each buffered sample solution is injected into a reversed-phase liquid chromatography system. The retention time of the compound is recorded at each pH.[15]

-

Spectrophotometric Analysis: The PDA detector acquires the UV-Vis absorbance spectra of the compound as it elutes from the column.[17]

-

Data Analysis: The pKa value is determined by plotting the retention factor (k) against the pH of the buffer. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, changes in the absorbance spectra as a function of pH can be used to calculate the pKa values.[14][16]

2.3 Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For APIs, it is typically determined in various pharmaceutically relevant solvents. The equilibrium shake-flask method is a common and reliable technique.[18][19]

Methodology:

-

Sample Addition: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed flask.[19]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[20]

-

Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20][21]

-

Reporting: The solubility is expressed as the mass of solute dissolved per unit volume of solvent (e.g., mg/mL).[20]

Mechanism of Action: Folic Acid Synthesis Inhibition

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[2][9] This enzyme is critical for bacterial synthesis of dihydrofolic acid, a precursor to folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, which are necessary for bacterial growth and replication.[22] By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfacetamide blocks the metabolic pathway.[10]

References

- 1. This compound Raw Material, API Sodium Sulfacetamide CAS 6209-17-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. This compound | 6209-17-2 [chemicalbook.com]

- 3. This compound, USP/EP | API | Medisca [medisca.com]

- 4. Sodium Sulfacetamide | C8H9N2NaO3S | CID 4022878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. molekula.com [molekula.com]

- 7. 127-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. abmole.com [abmole.com]

- 10. This compound CAS#: 127-56-0 [m.chemicalbook.com]

- 11. Sulfacetamide [drugfuture.com]

- 12. DailyMed - this compound, SULFUR emulsion [dailymed.nlm.nih.gov]

- 13. davjalandhar.com [davjalandhar.com]

- 14. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. who.int [who.int]

- 20. youtube.com [youtube.com]

- 21. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 22. Sulfacetamide - Wikipedia [en.wikipedia.org]

Sulfacetamide Sodium as a Competitive Inhibitor of Para-Aminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of sulfacetamide (B1682645) sodium as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. Sulfacetamide, a sulfonamide antibiotic, functions by mimicking the structure of PABA, thereby competing for the active site of the enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition halts the production of dihydrofolic acid, a crucial precursor for nucleotide synthesis, leading to a bacteriostatic effect.[1] This document details the biochemical pathways, presents quantitative kinetic and antimicrobial activity data, outlines relevant experimental protocols, and provides visual diagrams to illustrate key processes. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

The Bacterial Folic Acid Synthesis Pathway: A Prime Antimicrobial Target

Many pathogenic bacteria are incapable of utilizing exogenous folate and must synthesize it de novo. This metabolic pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides (purines and thymidines) and certain amino acids.[2] The absence of this de novo synthesis pathway in humans makes it an ideal target for selective antimicrobial therapy.[3]

A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This step is the specific target of sulfonamide antibiotics, including sulfacetamide.

Mechanism of Action: Competitive Inhibition

Sulfacetamide is a structural analog of PABA. This structural similarity allows it to bind to the active site of DHPS, physically occluding the natural substrate, PABA, from binding.[1] This is the hallmark of competitive inhibition. By occupying the active site, sulfacetamide prevents the synthesis of dihydropteroate, thereby halting the entire folic acid synthesis cascade.[1] This mode of action is bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them, relying on the host's immune system to clear the infection.[1]

Quantitative Data Presentation

The efficacy of a competitive inhibitor is determined by its affinity for the enzyme (Ki) relative to the substrate's affinity (Km). The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC).

Table 1: Kinetic Parameters for Dihydropteroate Synthase (DHPS)

| Compound | Enzyme Source | Parameter | Value | Reference |

| Sulfacetamide | Arabidopsis thaliana | IC₅₀ | 9.6 µM | [4] |

| p-Aminobenzoic Acid (PABA) | Arabidopsis thaliana | Kₘ | 2.5 µM | [4] |

| p-Aminobenzoic Acid (PABA) | Staphylococcus aureus | Kₘ | ~20 µM | Inferred from[5] |

Note: Data for bacterial DHPS is limited in publicly accessible literature; values from the plant A. thaliana are provided for comparative purposes.

Table 2: Antimicrobial Susceptibility of Sulfacetamide

| Organism | Test Method | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | Broth Dilution | >100 µg/mL | >467 µM | Inferred from[6] |

| Propionibacterium acnes | Not Specified | Effective | - | [7][8] |

| Ocular Pathogens (Mixed) | Not Specified | 60 - 64,000 µg/mL | 280 - 298,786 µM | [9] |

Note: MIC values can vary significantly between strains and testing methodologies. Sulfacetamide is often more effective against susceptible strains of E. coli and S. aureus in clinical settings.[10] Resistance to sulfonamides is a known clinical issue.[10]

Detailed Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Continuous Spectrophotometric)

This protocol describes a coupled enzyme assay to continuously monitor DHPS activity, suitable for determining kinetic parameters like Kₘ and Kᵢ. The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH. The decrease in NADPH absorbance is monitored spectrophotometrically.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme (as coupling enzyme)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

This compound (or other inhibitors)

-

NADPH

-

Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of substrates (DHPPP, PABA), inhibitor (Sulfacetamide), and cofactor (NADPH) in the assay buffer.

-

Assay Mixture: In each well of the 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of DHPPP, DHFR, and NADPH.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. For control wells (no inhibition), add an equivalent volume of buffer or solvent (e.g., DMSO).

-

Enzyme Addition: Add a defined amount of DHPS enzyme to all wells except for a negative control (no enzyme).

-

Initiation and Measurement: Initiate the reaction by adding varying concentrations of PABA to the wells. Immediately place the plate in the spectrophotometer pre-set to 37°C.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADPH oxidation is directly proportional to the rate of the DHPS reaction.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

To determine the Kₘ for PABA, plot V₀ against PABA concentration and fit the data to the Michaelis-Menten equation.

-

To determine the Kᵢ for sulfacetamide, perform the assay at several fixed inhibitor concentrations and varying PABA concentrations. Generate a Lineweaver-Burk or Dixon plot to determine the Kᵢ and the mode of inhibition.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., S. aureus ATCC 29213)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or turbidimeter

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate. Typically, this is done by adding 100 µL of broth to wells 2-12, adding 200 µL of the highest drug concentration to well 1, and then serially transferring 100 µL from well 1 to 2, well 2 to 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no drug).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well, which contains only broth). The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth. The growth control well should be turbid, and the sterility control should be clear.

Conclusion

This compound remains a clinically relevant bacteriostatic agent whose efficacy is rooted in the fundamental principle of competitive enzyme inhibition. By acting as a structural mimic of PABA, it effectively targets and inhibits dihydropteroate synthase, a crucial chokepoint in the essential bacterial folic acid synthesis pathway. The quantitative data, though variable, underscores its inhibitory potential, and the detailed protocols provided herein offer a framework for its continued study and evaluation. Understanding this core mechanism is vital for addressing challenges such as antimicrobial resistance and for the rational design of next-generation folate pathway inhibitors.

References

- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 5. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Articles [globalrx.com]

- 8. medscape.com [medscape.com]

- 9. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [dailymed.nlm.nih.gov]

An In-Depth Technical Guide on the Core Antimicrobial Activity of Sulfacetamide Sodium: Bacteriostatic Versus Bactericidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacetamide (B1682645) sodium, a sulfonamide antibiotic, has long been a therapeutic staple in dermatology and ophthalmology for treating bacterial infections. Its primary mechanism of action is widely recognized as bacteriostatic, effectively halting bacterial growth to allow the host's immune system to clear the infection. This technical guide delves into the core of sulfacetamide sodium's antimicrobial properties, critically examining the evidence for its bacteriostatic nature and exploring the conditions under which bactericidal activity might be observed. Through a comprehensive review of available data, detailed experimental protocols, and mechanistic visualizations, this document provides a thorough resource for researchers and drug development professionals working with this established antimicrobial agent.

Introduction

This compound functions by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and ultimately, bacterial proliferation. By disrupting this pathway, this compound arrests bacterial growth. While generally classified as bacteriostatic, the distinction between bacteriostatic and bactericidal activity can be concentration-dependent and species-specific. This guide aims to provide a detailed examination of this relationship for this compound.

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial effect of this compound is a direct consequence of its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This molecular mimicry allows this compound to bind to the active site of DHPS, preventing the synthesis of dihydrofolic acid and thereby halting bacterial growth.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

A review of available literature indicates a wide effective concentration range for this compound, from 0.006% to 6.4%[3][4]. To facilitate comparison with standard antimicrobial susceptibility data, these percentages are converted to µg/mL. Assuming a density similar to water (1 g/mL), this range corresponds to approximately 60 µg/mL to 64,000 µg/mL.

| Parameter | Value (%) | Approximate Value (µg/mL) | Reference |

| Minimum Effective Concentration | 0.006 | 60 | [3][4] |

| Maximum Effective Concentration | 6.4 | 64,000 | [3][4] |

Table 1: Reported Effective Concentration Range of this compound

It is important to note that specific MIC and MBC values are highly dependent on the bacterial species and strain, as well as the testing methodology. While this compound is active against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, it is generally not effective against Pseudomonas aeruginosa.[1][2]

Experimental Protocols

Accurate determination of MIC and MBC values is critical for understanding the antimicrobial profile of a compound. The following are detailed protocols for the broth microdilution method, a standard procedure for determining these values.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Assay Setup:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). For sulfonamides, slight trailing growth may be observed and should be disregarded.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration at which this compound is bactericidal.

Procedure:

-

Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

-

From each selected well, plate a standardized volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Curve Assay

Time-kill assays provide a dynamic view of antimicrobial activity over time.

Procedure:

-

Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the antibiotic.

-

Incubate the flasks at 35 ± 2°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Bacteriostatic vs. Bactericidal Activity: A Closer Look

The primary mode of action of this compound is bacteriostatic. It inhibits bacterial replication, relying on the host's immune system to eliminate the static bacterial population. However, the distinction between bacteriostatic and bactericidal can be a continuum rather than a discrete separation.

For an agent to be considered bactericidal, the ratio of MBC to MIC is often used as a key indicator. A ratio of ≤4 is generally indicative of bactericidal activity, while a higher ratio suggests bacteriostatic action. Due to the lack of comprehensive, publicly available MBC data for this compound against a wide range of bacteria, a definitive and universal MBC/MIC ratio cannot be established. The high concentrations required to achieve a bactericidal effect, as suggested by the upper end of the effective concentration range (64,000 µg/mL), further support its classification as a primarily bacteriostatic agent under typical therapeutic conditions.

Conclusion

This compound is a well-established bacteriostatic antibiotic that effectively inhibits the growth of susceptible bacteria by targeting the folic acid synthesis pathway. While the possibility of bactericidal activity at very high concentrations exists, its clinical utility and primary mechanism of action are rooted in its ability to halt bacterial proliferation, allowing for host-mediated clearance of the infection. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the antimicrobial properties of this compound, which is essential for its optimal use in clinical settings and for the development of new antimicrobial strategies. Further research is warranted to generate more comprehensive and standardized MIC and MBC data across a wider range of clinically relevant bacterial isolates to better define the bacteriostatic and potential bactericidal spectrum of this important therapeutic agent.

References

Methodological & Application

Application Note: Standard Protocol for Preparing Sulfacetamide Sodium Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic commonly used in research for its bacteriostatic properties against a wide range of Gram-positive and Gram-negative microorganisms.[1][2][3] It functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, thereby blocking the synthesis of dihydrofolic acid, which is essential for bacterial growth.[3][4][5] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of sulfacetamide sodium stock solutions for laboratory use.

Materials and Equipment

-

This compound (solid, crystalline powder)[6]

-

Analytical balance

-

Spatula

-

Weighing paper/boat

-

Appropriate volumetric flasks and pipettes

-

Sterile conical tubes or cryovials for aliquots

-

Solvents:

-

Magnetic stirrer and stir bar or vortex mixer

-

Sterile syringe filters (0.22 µm) for aqueous solutions[1]

-

Ultrasonic bath (optional, for DMSO)[1]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat[9]

Safety Precautions

-

Handle this compound in a well-ventilated area.[10]

-

Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[9]

-

Avoid inhaling the powder by handling it carefully and using appropriate containment (e.g., a chemical fume hood) if necessary.[10]

-

Consult the Safety Data Sheet (SDS) for the specific product before use.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for preparing this compound solutions.

| Parameter | Solvent | Value | Notes | Citations |

| Solubility | Water | ≥ 50 mg/mL | Freely soluble. | [1][2][11] |

| PBS (pH 7.2) | ~ 5 mg/mL | - | [6] | |

| DMSO | 15 - 33.33 mg/mL | May require sonication for complete dissolution. | [1][6] | |

| Ethanol | ~ 1 mg/mL | Sparingly soluble. | [2][6] | |

| Storage (Solid) | Room Temp or 2-8 °C | ≥ 4 years | Store in a dry, tightly closed container. | [5][6] |

| Storage (Aqueous Solution) | 2-8 °C | ≤ 24 hours | Recommended to prepare fresh daily. May darken over time. | [4][6] |

| Storage (DMSO Solution) | -20 °C | ≤ 1 month | Protect from light and store under nitrogen for best results. | [1][9] |

| -80 °C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][9] | |

| Working pH Range | Aqueous Buffer | 6.5 - 8.0 | pH range for ophthalmic and topical formulations to ensure stability. | [4][12] |

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (e.g., in Water or PBS)

This protocol is suitable for experiments where an aqueous, solvent-free solution is required. Due to limited stability, these solutions should be prepared fresh before use.[6]

-

Calculate Mass: Determine the required mass of this compound powder based on the desired final concentration and volume.

-

Weighing: Accurately weigh the calculated amount of this compound using an analytical balance in a clean weighing boat.

-

Dissolution:

-

Transfer the powder to a volumetric flask of the appropriate size.

-

Add approximately 70-80% of the final volume of the desired solvent (e.g., nuclease-free water or PBS).

-

Mix the solution using a magnetic stirrer or by gentle swirling until the powder is completely dissolved. The solution should be clear and colorless.

-

-

Volume Adjustment: Once dissolved, add the solvent to the final volume mark on the volumetric flask. Invert the flask several times to ensure the solution is homogeneous.

-

Sterilization: For cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[1]

-

Storage: Store the solution at 2-8 °C and use within 24 hours.[6] Discard the solution if it becomes discolored.[4]

Protocol 2: Preparation of Organic Stock Solution (in DMSO)

This protocol is ideal for preparing a concentrated stock that can be stored for longer periods and diluted into aqueous media for experiments.

-

Calculate Mass: Determine the required mass of this compound for your desired concentration and volume.

-

Weighing: Accurately weigh the powder and transfer it to a sterile conical tube or appropriate glass vial.

-

Dissolution:

-

Add the required volume of high-purity DMSO to the tube.

-

Vortex or place on a magnetic stirrer to dissolve. If dissolution is slow, brief sonication in an ultrasonic water bath can be used.[1]

-

-

Aliquoting & Storage:

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9] Protect from light.[1]

-

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Caption: Workflow for preparing this compound stock solutions.

Important Considerations

-

Purity and Hydration: The mass of this compound powder should be adjusted based on the purity and hydration state (e.g., monohydrate) specified on the certificate of analysis to ensure an accurate final concentration.

-

Incompatibilities: Sulfacetamide preparations are incompatible with silver-containing compounds and strong acids or bases.[4][10]

-

Degradation: The primary degradation product of sulfacetamide is sulfanilamide.[7] Solutions that have darkened or contain precipitates should be discarded as this may indicate degradation.[4]

-

Dilution of Organic Stocks: When diluting a DMSO stock solution into an aqueous buffer for an experiment, ensure the final concentration of DMSO is low enough to not affect the biological system, as organic solvents can have physiological effects.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DailyMed - this compound, SULFUR emulsion [dailymed.nlm.nih.gov]

- 3. This compound | 6209-17-2 [chemicalbook.com]

- 4. pi.bausch.com [pi.bausch.com]

- 5. This compound CAS#: 127-56-0 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Validation of a Stability-Indicating Spectrometric Method for the Determination of this compound in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. test.hoelzel-biotech.com [test.hoelzel-biotech.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound | CAS#:6209-17-2 | Chemsrc [chemsrc.com]

- 12. ftp.uspbpep.com [ftp.uspbpep.com]

Using sulfacetamide sodium in microbiology research for bacterial growth inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic that inhibits the growth of a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, sulfacetamide sodium ultimately disrupts the production of nucleotides and amino acids necessary for DNA replication and protein synthesis, leading to a bacteriostatic effect.[2][3] This document provides detailed application notes and protocols for utilizing this compound in microbiology research to assess its bacterial growth inhibition properties.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfacetamide and other sulfonamides against common pathogenic bacteria. It is important to note that specific MIC values for this compound can vary between different bacterial strains and testing methodologies. The data presented below is a compilation from various studies on sulfonamides and should be used as a reference range.

| Bacterial Species | Antibiotic | MIC Range (µg/mL) | Notes |

| Escherichia coli | Sulfonamides | 0.5 - >1024 | Resistance is common. |

| Staphylococcus aureus | Sulfonamides | 32 - >512 | Includes Methicillin-resistant (MRSA) and Methicillin-susceptible (MSSA) strains.[4][5] |

| Pseudomonas aeruginosa | This compound | Generally considered resistant | Topically applied sulfonamides do not provide adequate coverage against P. aeruginosa.[3] |

| Streptococcus pyogenes | Sulfonamides | <2 - >512 | A wide range of MICs has been observed.[6] |

Experimental Protocols

Preparation of this compound Stock Solution

A sterile, concentrated stock solution of this compound is required for all microbiological assays.

Materials:

-

This compound powder

-

Sterile distilled water or Dimethyl Sulfoxide (DMSO)

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Determine the desired concentration of the stock solution (e.g., 10 mg/mL).

-

Accurately weigh the required amount of this compound powder in a sterile container.

-

Add a small amount of sterile distilled water or DMSO to the powder and vortex until fully dissolved.[2][7]

-

Bring the solution to the final desired volume with the same sterile solvent.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium in a liquid medium.

Materials:

-

96-well sterile microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

-

Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the diluted bacterial suspension.

-

Include a positive control well (bacteria without this compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth). Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Sterile cotton swabs

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Sterile forceps

-

Incubator

Procedure:

-

Prepare a bacterial lawn by evenly streaking a sterile cotton swab dipped in the standardized bacterial inoculum over the entire surface of an MHA plate.

-

Allow the plate to dry for a few minutes.

-

Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the center of the agar surface using sterile forceps.

-

Gently press the disk to ensure complete contact with the agar.

-

Invert the plate and incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Bacterial Growth Curve Analysis

This protocol monitors the effect of this compound on the growth kinetics of a bacterial population over time.

Materials:

-

Sterile culture flasks or tubes

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Luria-Bertani or Mueller-Hinton broth)

-

This compound stock solution

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Inoculate flasks containing fresh sterile broth with the bacterial culture to an initial OD₆₀₀ of approximately 0.05.

-

Add this compound to the experimental flasks at the desired final concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a control flask without any antibiotic.

-

Incubate all flasks at 37°C with constant agitation.

-

At regular time intervals (e.g., every hour for 8-24 hours), aseptically remove a sample from each flask.

-

Measure the OD₆₀₀ of each sample using a spectrophotometer.

-

Plot the OD₆₀₀ values against time to generate growth curves for each condition. The curves will illustrate the impact of different concentrations of this compound on the lag, exponential, and stationary phases of bacterial growth.

Visualizations

Mechanism of Action of this compound

References

- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - this compound solution [dailymed.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sulfacetamide Sodium

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of sulfacetamide (B1682645) sodium in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is applicable for the determination of sulfacetamide sodium in raw materials and finished products such as ophthalmic solutions.

Introduction

This compound is a sulfonamide antibiotic used to treat bacterial infections.[1] Its quantitative determination is crucial for ensuring the quality and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of drug substances.[2] This application note details a robust and validated RP-HPLC method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions for two different methods.

| Parameter | Method 1 | Method 2 |

| HPLC System | Agilent 1100 series or equivalent | Not Specified |

| Column | X-bridge ODS C18 (5 µm, 250 mm × 4.6 mm i.d.)[1] | Spherisorb C18 |

| Mobile Phase | Methanol (B129727):Water (60:40, v/v), pH adjusted to 5.0 with orthophosphoric acid[1] | Methanol:0.25% (v/v) Acetic Acid solution (7:93, v/v)[3] |

| Flow Rate | 1.0 mL/min[1] | Not Specified |

| Injection Volume | 20 µL[1] | Not Specified |

| Detection Wavelength | 273 nm[1] | 257 nm[3] |

| Column Temperature | Ambient | Not Specified |

| Run Time | Approximately 10 minutes | Not Specified |

Reagents and Standards

-

Methanol: HPLC grade.

-

Water: HPLC grade or purified water.

-

Orthophosphoric Acid: Analytical reagent grade.[1]

-

Acetic Acid: Analytical reagent grade.[3]

-

This compound Reference Standard: Of known purity.

Standard Solution Preparation

A stock standard solution of this compound (1.00 mg/mL) is prepared by accurately weighing 100.00 mg of the reference standard and dissolving it in a 100-mL volumetric flask with methanol.[1] Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.[1]

Sample Preparation (Ophthalmic Solution)

For a 10% ophthalmic solution, accurately transfer 1.0 mL of the sample into a 100-mL volumetric flask and dilute to volume with methanol.[1] Further dilute 0.5 mL of this solution into a 50-mL volumetric flask with the mobile phase to obtain a final concentration of approximately 10 µg/mL.[1]

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The following table summarizes typical validation parameters for the HPLC analysis of this compound.

| Validation Parameter | Result |

| Linearity Range | 1.00–30.00 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.9% - 100.9%[3][4] |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 1.15 µg/mL[5] |

| Limit of Quantification (LOQ) | 3.83 µg/mL[5] |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol

-

Mobile Phase Preparation: Prepare the chosen mobile phase (e.g., Methanol:Water 60:40, v/v). Adjust the pH if required using the specified acid.[1] Degas the mobile phase using sonication or vacuum filtration.

-

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

-

Working Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 1, 5, 10, 20, 30 µg/mL).[1]

-

-

Sample Preparation (Ophthalmic Solution Example):

-

Accurately transfer 1.0 mL of a 10% this compound ophthalmic solution into a 100 mL volumetric flask.[1]

-

Add approximately 50 mL of methanol and sonicate for 10 minutes.

-

Dilute to the mark with methanol and mix well.[1]

-

Filter a portion of this solution through a 0.45 µm syringe filter.

-

Accurately transfer 0.5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[1]

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the specified column and chromatographic conditions.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution and the sample solution(s) in duplicate.

-

-

Data Analysis:

-

Record the peak areas for this compound in each chromatogram.

-

Create a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

-

Calculate the concentration of this compound in the sample solutions using the regression equation.

-

Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.

-

System Suitability

Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject a standard solution (e.g., 10 µg/mL) six times. The following are typical system suitability parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical components leading to the final result.

Caption: Logical flow from sample to result in HPLC analysis.

References

- 1. akjournals.com [akjournals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [Determination of this compound and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of this compound ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

Application Notes and Protocols for Spectrophotometric Determination of Sulfacetamide Sodium Concentration

For Researchers, Scientists, and Drug Development Professionals